molecular formula C17H16N2O3S B021832 TSQ CAS No. 109628-27-5

TSQ

Cat. No.: B021832
CAS No.: 109628-27-5
M. Wt: 328.4 g/mol
InChI Key: HKRNYOZJJMFDBV-UHFFFAOYSA-N
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Description

TSQ, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120213. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Toluene - Tosyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

TSQ, also known as N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide, is a complex organic compound

Biochemical Pathways

It belongs to the class of organic compounds known as p-toluenesulfonamides , which are aromatic heterocyclic compounds containing a toluene that is p-substituted with a sulfonamide group. The downstream effects of these pathways are yet to be fully understood.

Biochemical Analysis

Biochemical Properties

N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind with metal ions, particularly zinc, which allows it to be used as a fluorescent probe for detecting zinc ions in biological samples . The interaction between N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide and zinc ions is highly specific, making it an excellent tool for studying zinc-related biochemical processes.

Cellular Effects

N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with zinc ions and other biomolecules . The compound’s ability to bind with zinc ions can modulate the activity of zinc-dependent enzymes and proteins, thereby influencing cellular functions. Additionally, N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide has been used to study the effects of zinc ion fluctuations on cellular processes, providing insights into the role of zinc in cell biology.

Molecular Mechanism

The molecular mechanism of N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide involves its binding interactions with biomolecules, particularly zinc ions. The compound forms a complex with zinc ions, which can then interact with zinc-dependent enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the binding of N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide to zinc ions can influence gene expression by modulating the activity of zinc-dependent transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its fluorescence properties can be affected by prolonged exposure to light and air . Long-term studies have shown that N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide can have sustained effects on cellular functions, particularly in studies involving zinc ion homeostasis.

Dosage Effects in Animal Models

The effects of N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can effectively modulate zinc-dependent processes . At high doses, N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide can exhibit toxic effects, including disruptions in zinc ion homeostasis and adverse effects on cellular functions. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide is involved in metabolic pathways related to zinc ion homeostasis. The compound interacts with enzymes and cofactors involved in zinc metabolism, influencing metabolic flux and metabolite levels . By modulating the activity of zinc-dependent enzymes, N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide can impact various metabolic processes, providing valuable insights into the role of zinc in cellular metabolism.

Transport and Distribution

Within cells and tissues, N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to bind with zinc ions facilitates its transport across cellular membranes and its accumulation in specific cellular compartments. This targeted distribution allows N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide to effectively modulate zinc-dependent processes in different cellular contexts.

Subcellular Localization

The subcellular localization of N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide is influenced by its interactions with targeting signals and post-translational modifications . The compound is often localized in zinc-rich compartments, such as the nucleus and mitochondria, where it can modulate the activity of zinc-dependent enzymes and proteins. This specific localization enhances the compound’s ability to influence cellular functions and provides valuable insights into the role of zinc in subcellular processes.

Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-12-5-7-15(8-6-12)23(20,21)19-16-11-14(22-2)10-13-4-3-9-18-17(13)16/h3-11,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRNYOZJJMFDBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Record name 6-methoxy-(8-p-toluenesulfonamido)quinoline
Source Wikipedia
URL https://en.wikipedia.org/wiki/TSQ
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148996
Record name N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109628-27-5
Record name N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109628-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109628275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6-METHOXY-8-QUINOLYL)-4-TOLUENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SWW052N6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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